![molecular formula C17H12N4O2 B14249406 6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione CAS No. 400781-38-6](/img/structure/B14249406.png)
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione is a heterocyclic compound that features a pyridazine ring substituted with a 4-methylphenyl group and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with a suitable diketone, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazine ring.
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methylphenyl)pyridazine-3,4-dione: Lacks the phenyldiazenyl group, which may result in different chemical and biological properties.
5-[(E)-Phenyldiazenyl]pyridazine-3,4-dione: Lacks the 4-methylphenyl group, which can affect its reactivity and applications.
6-Phenyl-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione: Substituted with a phenyl group instead of a 4-methylphenyl group, leading to variations in its properties.
Uniqueness
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione is unique due to the presence of both the 4-methylphenyl and phenyldiazenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
400781-38-6 |
|---|---|
Fórmula molecular |
C17H12N4O2 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-5-phenyldiazenylpyridazine-3,4-dione |
InChI |
InChI=1S/C17H12N4O2/c1-11-7-9-12(10-8-11)14-15(16(22)17(23)21-19-14)20-18-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
UPFFZCPTLGFWRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C(=O)N=N2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


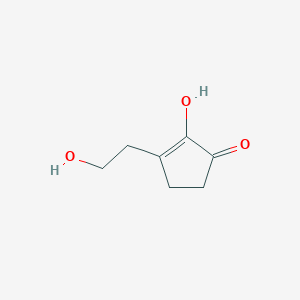
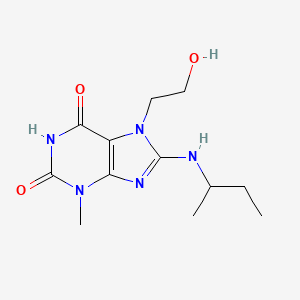
methanone](/img/structure/B14249344.png)

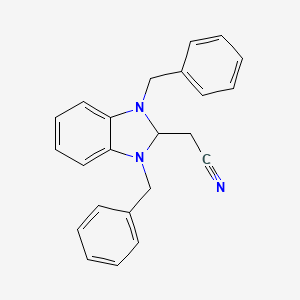
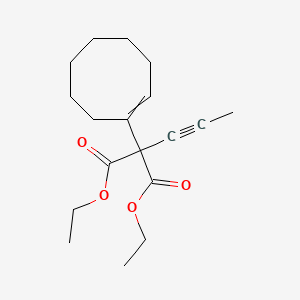
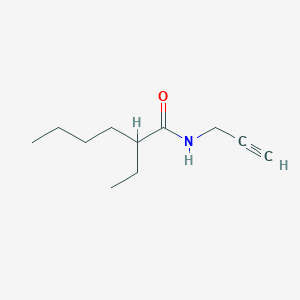
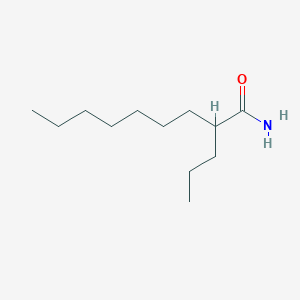
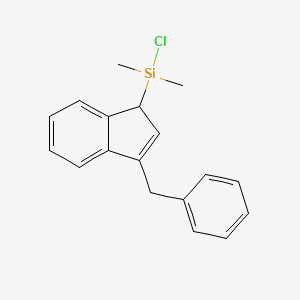
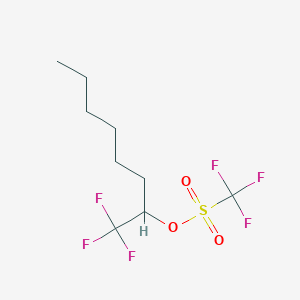
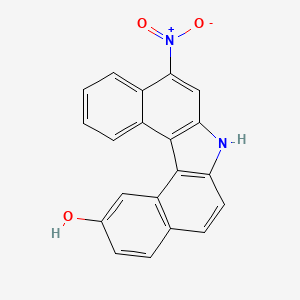
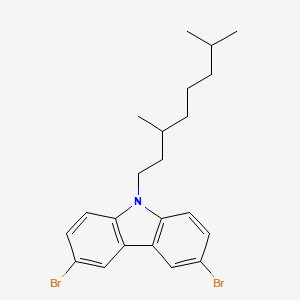
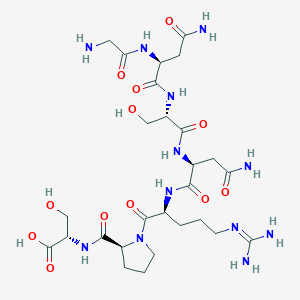
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
